Ethyl 4-methyl-2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a thieno[2,3-d]pyrimidinone core. The thiazole moiety is substituted with a 4-methyl group and an ethyl carboxylate, while the thienopyrimidinone component carries methyl substituents at positions 3, 5, and 6, along with a sulfanylacetyl linker bridging the two heterocycles .
Synthesis: The compound is synthesized via multi-step coupling reactions. Similar analogs, such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, are prepared by reacting nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and coupling with amines . The sulfanylacetyl linkage in the target compound likely arises from thiol-alkylation or nucleophilic substitution involving a thienopyrimidinone thiolate intermediate .
Structural Significance: The thieno[2,3-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The sulfanylacetyl group enhances solubility and may modulate bioactivity by influencing electronic properties.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S3/c1-6-26-16(25)13-9(3)19-17(29-13)20-11(23)7-27-18-21-14-12(15(24)22(18)5)8(2)10(4)28-14/h6-7H2,1-5H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXHOMNQXBXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring and the subsequent functionalization of the molecule. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective reagents, the implementation of robust purification techniques, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₂₃N₃O₄S
- CAS Number : 494826-06-1
- Molecular Weight : 373.46 g/mol
The compound features a thiazole ring, a thieno[2,3-d]pyrimidine moiety, and an acetylamino group, contributing to its diverse reactivity and biological activity.
Medicinal Chemistry
Ethyl 4-methyl-2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has shown promise in medicinal chemistry due to its potential pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thienopyrimidine exhibit significant antimicrobial properties. In a study conducted by , compounds similar to ethyl 4-methyl-2-{...} demonstrated effectiveness against various bacterial strains.
Anticancer Properties
The compound's unique structure may inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the anticancer activity of thiazole derivatives against human cancer cell lines . The mechanism involves the induction of apoptosis and cell cycle arrest.
Agricultural Applications
The compound's biological activity extends to agricultural sciences, particularly as a potential pesticide or herbicide.
Pesticidal Activity
Thiazole derivatives have been explored for their pesticidal properties. Research by showed that compounds with similar structures to ethyl 4-methyl-2-{...} effectively controlled pest populations in agricultural settings.
Synthesis and Development
The synthesis of ethyl 4-methyl-2-{...} involves multi-step reactions that are critical for developing similar compounds with enhanced efficacy. The synthetic pathway typically includes:
- Formation of the thienopyrimidine core.
- Introduction of the thiazole ring via cyclization reactions.
- Acetylation to yield the final product.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s sulfanylacetyl group distinguishes it from analogs like , which feature dichlorobenzoyl substituents. This difference likely alters electronic profiles and target binding .
- Synthetic Routes : While the target compound employs coupling reactions, derivatives like rely on thiourea condensations, reflecting divergent strategies for thiazole functionalization .
Thieno[2,3-d]pyrimidinone Derivatives
Key Observations :
- Core Modifications: The target compound’s thiazole-thienopyrimidinone fusion contrasts with ’s thiazolo[3,2-a]pyrimidine, which lacks the sulfur bridge. This structural divergence may influence conformational flexibility and binding to biological targets .
- Bioactivity: Thienopyrimidinones with alkylthio groups (e.g., ) exhibit anticancer activity, suggesting the target compound’s sulfanylacetyl linker could enhance similar pathways.
Substituent-Driven Functional Comparisons
Sulfanyl vs. Sulfonyl Groups :
Carboxylate vs. Carboxamide :
Thermodynamic Stability :
- The sulfanylacetyl linker in the target compound may reduce crystallinity compared to rigid analogs like , complicating formulation .
Biological Activity
Ethyl 4-methyl-2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄S₂
- CAS Number : 494826-06-1
Antimicrobial Properties
Studies have shown that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial activity. For instance, similar compounds demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The biological activity of Ethyl 4-methyl compound may be attributed to its thiazole and thienopyrimidine moieties which are known for their antimicrobial properties.
Anticancer Activity
Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have revealed that certain modifications in the thienopyrimidine structure enhance cytotoxicity against cancer cell lines . Ethyl 4-methyl compound's structural features may contribute to similar anticancer effects.
The proposed mechanism of action for compounds like Ethyl 4-methyl involves interaction with specific enzymes or receptors within microbial cells or cancer cells. For example, the inhibition of DNA gyrase in bacteria or interference with cell cycle regulation in cancer cells are potential pathways through which these compounds exert their effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity Assay | Demonstrated dose-dependent cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating effectiveness at low concentrations. |
| Mechanistic Study | Identified inhibition of key metabolic pathways in target cells leading to apoptosis in cancer models. |
Q & A
Q. What are the standard synthetic routes for preparing this thieno[2,3-d]pyrimidine-thiazole hybrid?
The synthesis involves sequential functionalization of the thieno[2,3-d]pyrimidinone core. Key steps include:
Thioether formation : Reacting 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-thiol with chloroacetyl chloride to generate the sulfanylacetyl intermediate.
Amide coupling : Condensing the intermediate with ethyl 2-amino-4-methylthiazole-5-carboxylate using coupling agents like EDCI/HOBt in DMF .
Solvent optimization : Reactions are typically performed in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance solubility and yield .
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and thienopyrimidine moieties. Key signals include the ethyl ester triplet (~1.3 ppm) and the thioacetamido SCH2 protons (~4.2–4.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Candida albicans and Gram-positive bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or acetylcholinesterase, with IC50 calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the final coupling step?
- Temperature control : Maintaining 70°C prevents side reactions (e.g., ester hydrolysis).
- Catalyst screening : Testing bases like triethylamine vs. DBU to enhance amide bond formation efficiency .
- Solvent effects : Replacing DMF with DMAc or ionic liquids may improve solubility of hydrophobic intermediates .
- Real-time monitoring : Use in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically.
Q. How do substituent variations at the 3-position of the thienopyrimidine core influence bioactivity?
Comparative SAR studies reveal:
Q. What strategies resolve contradictions in X-ray crystallographic data during structural validation?
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in flexible thiazole-thienopyrimidine hybrids .
- Disordered solvent modeling : Apply SQUEEZE (PLATON) to account for unresolved solvent molecules in porous crystals.
- Validation tools : Cross-check with CCDC Mercury’s Mogul geometry analysis to flag unusual bond lengths/angles .
Q. How can researchers design experiments to elucidate the mechanism of action for observed antifungal activity?
- Target identification : Perform thermal proteome profiling (TPP) to identify protein targets in C. albicans lysates.
- Molecular docking : Simulate binding to lanosterol 14α-demethylase (CYP51) using AutoDock Vina, guided by homology models .
- Resistance studies : Serial passage assays under sub-MIC conditions to detect mutations in putative target genes.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational docking predictions and experimental bioactivity data?
- Force field refinement : Re-dock using OPLS4 (Schrödinger) to better model sulfur-π interactions in the thienopyrimidine scaffold.
- Solvent accessibility : Account for explicit water molecules in docking grids to improve binding pose accuracy.
- Experimental validation : Perform SPR (surface plasmon resonance) to measure actual binding kinetics for top docking hits .
Q. What methodological adjustments address low reproducibility in antimicrobial assays?
- Standardize inoculum preparation : Use McFarland standards for consistent microbial density.
- Plate reader calibration : Validate optical density (OD600) measurements with ATP-based viability assays.
- Negative controls : Include DMSO-only wells to rule out solvent toxicity .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
